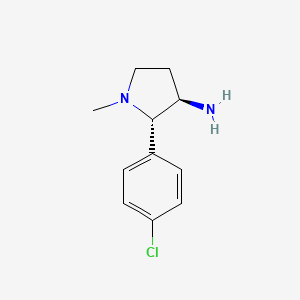
(2S,3R)-2-(4-Chlorophenyl)-1-methylpyrrolidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R)-2-(4-Chlorophenyl)-1-methylpyrrolidin-3-amine, also known as (R)-(-)-DOI, is a potent and selective agonist for the 5-HT2A serotonin receptor. It has been extensively studied for its potential therapeutic applications in the treatment of various neuropsychiatric disorders, including depression, anxiety, and schizophrenia.
Applications De Recherche Scientifique
Organic Synthesis and Structural Properties
Research has delved into the synthesis and structural analysis of various organic compounds, highlighting the versatility of chlorophenyl and pyrrolidinamine derivatives in chemical synthesis. For instance, the study on the synthesis, spectroscopic, and structural properties of novel substituted compounds demonstrates the reaction mechanisms and potential applications of these derivatives in creating complex molecules for further scientific exploration (Issac & Tierney, 1996).
Environmental Impact and Degradation
The environmental implications of organochlorine compounds, including those related to chlorophenyl groups, have been extensively reviewed. These studies assess the toxicity, persistence, and biodegradation of chlorophenols in aquatic environments, offering insights into the ecological risks and degradation pathways of such compounds (Krijgsheld & Gen, 1986).
Toxicology and Biodegradation
The toxicological effects of chlorophenols, including mechanisms of toxicity in aquatic life, have been a significant area of research. These studies elucidate how chlorophenols induce oxidative stress, disrupt endocrine functions, and affect the immune system in fish, providing a foundation for understanding the environmental health risks of chlorophenols and similar compounds (Ge et al., 2017).
Materials Science and Catalysis
In materials science, amine-functionalized metal-organic frameworks (MOFs) have shown promise for various applications, including gas storage, separation, and catalysis. The incorporation of amine groups into MOFs enhances their interaction with specific molecules, such as CO2, demonstrating the relevance of chemical functionalization in the development of advanced materials (Lin, Kong, & Chen, 2016).
Analytical Chemistry
The role of amine groups in analytical chemistry, particularly in the detection and analysis of biogenic amines in foods, highlights the utility of chemical reactions involving amines for food safety and quality assessment. Molecular methods for detecting biogenic amine-producing bacteria in foods leverage the reactivity of amines, indicating their importance in food microbiology (Landete et al., 2007).
Propriétés
IUPAC Name |
(2S,3R)-2-(4-chlorophenyl)-1-methylpyrrolidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2/c1-14-7-6-10(13)11(14)8-2-4-9(12)5-3-8/h2-5,10-11H,6-7,13H2,1H3/t10-,11+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSPYNRIBDIUMEQ-MNOVXSKESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1C2=CC=C(C=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@H]([C@@H]1C2=CC=C(C=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R)-2-(4-Chlorophenyl)-1-methylpyrrolidin-3-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

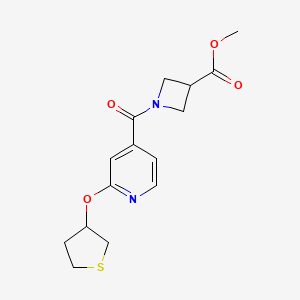
![Ethyl 5-acetyl-4-(4-nitrophenyl)-2-[(phenylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B2776925.png)
![2-[4-(Benzyloxy)phenoxy]acetohydrazide](/img/structure/B2776926.png)
![N-{3-[3-(5-methoxy-3-methyl-1-benzofuran-2-yl)-1,2,4-oxadiazol-5-yl]-2-methylphenyl}acetamide](/img/structure/B2776927.png)
![2-[(3-Chlorophenyl)methyl]-4,6,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2776928.png)
![N-(benzo[d]thiazol-6-yl)-5-chlorothiophene-2-carboxamide](/img/structure/B2776929.png)

![N-[4-(Benzyloxy)phenyl]-1-phenylcyclopentanecarboxamide](/img/structure/B2776933.png)
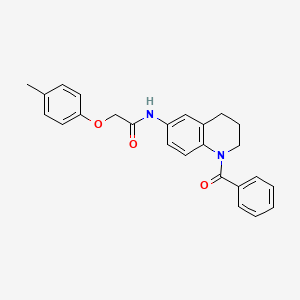
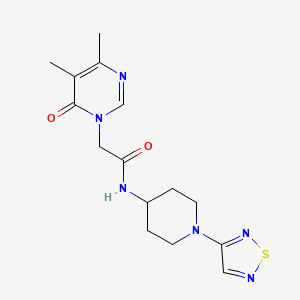
![3-Cyclopropyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole hydrochloride](/img/structure/B2776937.png)
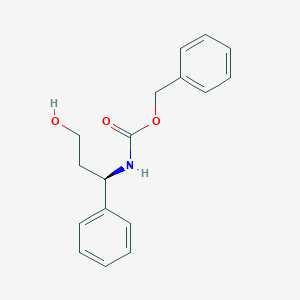
![2-(4-Chlorophenyl)-3-(ethylthio)-8-((4-methoxyphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2776944.png)
